N-methyl-1-(1H-pyrrol-3-yl)methanamine
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Overview
Description
N-methyl-1-(1H-pyrrol-3-yl)methanamine is an organic compound with the molecular formula C6H10N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1H-pyrrol-3-yl)methanamine typically involves the reaction of pyrrole with formaldehyde and methylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions generally include:
Reactants: Pyrrole, formaldehyde, and methylamine.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield secondary amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N-methyl-1-(1H-pyrrol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-(1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrrol-2-yl)methanamine
- N-methyl-1-(2-thiophen-2-ylphenyl)methanamine
- N-methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine
Uniqueness
N-methyl-1-(1H-pyrrol-3-yl)methanamine is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its chemical properties and potential applications. For example, its pyrrole ring structure provides unique electronic properties that can be exploited in various chemical reactions and applications.
Biological Activity
N-methyl-1-(1H-pyrrol-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective serotonin reuptake inhibitor (SSRI). This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H10N2. The compound features a pyrrole ring, which is a five-membered aromatic structure containing nitrogen. The unique arrangement of the methyl group attached to the nitrogen atom and the methanamine group linked to the carbon skeleton contributes to its biological activity.
Serotonin Reuptake Inhibition
Research indicates that this compound exhibits significant activity as an SSRI. SSRIs are commonly used in the treatment of depression and anxiety disorders by increasing serotonin levels in the brain, which is crucial for mood regulation. Studies suggest that compounds with similar structures can effectively modulate serotonin transporters, leading to enhanced serotonergic signaling .
Inhibition of Gastric Acid Secretion
Another area of interest is the compound's potential as a potassium-competitive acid blocker (P-CAB). Research has shown that derivatives related to this compound can inhibit H(+),K(+)-ATPase activity, which plays a critical role in gastric acid secretion. This mechanism could provide therapeutic benefits for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Synthesis Methods
Various synthetic routes have been developed for this compound. Common methods include:
- Reductive Amination : Involves the reaction of pyrrole derivatives with methylamine in the presence of reducing agents like sodium borohydride.
- Mannich Reaction : A reaction where formaldehyde and amines are used to create substituted pyrroles.
- Paal-Knorr Synthesis : A method for synthesizing pyrroles from 1,4-dicarbonyl compounds .
These methods allow for the generation of compounds with varying yields and purities depending on specific reaction conditions.
Case Studies and Research Findings
Several studies have highlighted the pharmacological effects and therapeutic potential of this compound:
Study 1: Antidepressant Activity
A study demonstrated that derivatives of this compound showed promising antidepressant effects in animal models, correlating with their ability to inhibit serotonin reuptake .
Study 2: Gastroprotective Effects
Research on related compounds indicated that they possess potent gastric acid secretion inhibitory activity, which was significantly more effective than traditional proton pump inhibitors (PPIs) . This suggests that this compound could be a novel treatment option for acid-related disorders.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds based on their biological activities:
Compound Name | Similarity Index | Key Features |
---|---|---|
1-Methyl-1H-pyrrol-2-yl)methanamine | 0.87 | Similar pyrrole structure; different nitrogen positioning |
N-Methyl-N-(4-methylphenyl)ethanamine | 0.83 | Aliphatic amine; different aromatic substitution |
5-(2-fluorophenyl)-N-methylpyrrole | 0.90 | Fluorinated derivative; potential for enhanced activity |
These comparisons underscore the unique properties of this compound while suggesting pathways for further exploration in medicinal chemistry .
Properties
Molecular Formula |
C6H10N2 |
---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
N-methyl-1-(1H-pyrrol-3-yl)methanamine |
InChI |
InChI=1S/C6H10N2/c1-7-4-6-2-3-8-5-6/h2-3,5,7-8H,4H2,1H3 |
InChI Key |
YIXUDGZAASWAEI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CNC=C1 |
Origin of Product |
United States |
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